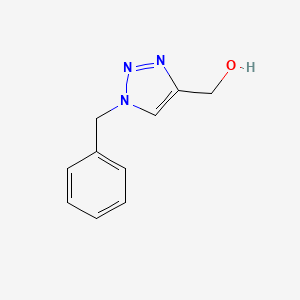

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Descripción

Significance of 1,2,3-Triazole Scaffolds in Organic Synthesis and Medicinal Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. wikipedia.org This structural motif is not found in nature, but its synthetic derivatives are of immense interest to chemists. nih.govacs.org The significance of the 1,2,3-triazole scaffold stems from its unique combination of chemical and physical properties.

Key Properties and Applications of 1,2,3-Triazole Scaffolds:

| Property/Application | Description |

| Biological Activity | 1,2,3-triazole derivatives exhibit a wide range of pharmacological properties, including anti-HIV, antimicrobial, antifungal, and anti-allergic activities. scielo.brfrontiersin.orgresearchgate.net |

| Chemical Stability | The triazole ring is exceptionally stable to metabolic degradation, acidic or basic hydrolysis, and both oxidizing and reducing conditions. researchgate.netresearchgate.net |

| Synthetic Accessibility | The development of "click chemistry" has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and reliable. researchgate.netnih.gov |

| Structural Mimicry | The triazole moiety can act as a bioisostere for an amide bond, mimicking its conformation, which is valuable in peptide science and drug design. nih.gov |

| Versatility in Linkage | It serves as a robust linker to connect different molecular fragments, finding use in bioconjugation, materials science, and drug discovery. researchgate.netnih.govacs.org |

| Directing Group | The triazole ring can act as a directing group in C-H bond activation reactions, enabling further functionalization of complex molecules. nih.gov |

These characteristics make the 1,2,3-triazole a "privileged" scaffold in medicinal chemistry, meaning it is a recurring structural feature in a variety of biologically active compounds. acs.org Its presence in marketed drugs like the antibiotic Cefatrizine and the antiepileptic Rufinamide underscores its importance in pharmaceutical development. acs.orgresearchgate.netresearchgate.net

Historical Context of Triazole Synthesis and Functionalization

The synthesis of 1,2,3-triazoles has evolved significantly over time. The foundational method is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide (B81097) and an alkyne. wikipedia.orgnih.gov While groundbreaking, this reaction typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which limits its efficiency for many applications. nih.govresearchgate.net

A paradigm shift occurred in the early 2000s with the independent discovery by the laboratories of Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This reaction, now a hallmark of "click chemistry," offers several advantages over the uncatalyzed Huisgen cycloaddition. nih.govorganic-chemistry.org

Comparison of Triazole Synthesis Methods:

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None (thermal) | Copper(I) source (e.g., CuSO₄ with a reducing agent) nih.govrsc.org |

| Regioselectivity | Poor (yields mixture of 1,4- and 1,5-isomers) researchgate.net | Excellent (exclusively yields the 1,4-isomer) acs.org |

| Reaction Conditions | Harsh (elevated temperatures) nih.gov | Mild (often at room temperature, in aqueous media) organic-chemistry.orgrsc.org |

| Reaction Rate | Slow | Dramatically accelerated (rate enhancement of 10⁷ to 10⁸) organic-chemistry.org |

| Yields | Often moderate | Typically high to quantitative acs.org |

The robustness and high efficiency of the CuAAC reaction have made 1,4-disubstituted 1,2,3-triazoles readily accessible building blocks in many areas of chemistry. frontiersin.orgacs.org More recently, research has expanded beyond the initial synthesis to focus on the late-stage or "post-click" functionalization of the triazole ring itself, allowing for the creation of even more complex molecular architectures. acs.org

Overview of Research Trajectories for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

This compound serves as a key intermediate and a target molecule in various research endeavors, particularly in medicinal chemistry. Its synthesis is typically achieved via the CuAAC reaction between benzyl (B1604629) azide and propargyl alcohol.

Current research involving this compound and its derivatives primarily focuses on the following areas:

Anticancer Drug Discovery: A significant body of research involves designing and synthesizing derivatives of this compound as potential anticancer agents. nih.gov For instance, libraries of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been created and evaluated for their cytotoxic activity against various human cancer cell lines. nih.govrsc.org

Mechanism of Action Studies: Beyond synthesis, studies delve into the biological mechanisms of these compounds. Research has explored the ability of derivatives to induce apoptosis (programmed cell death) and to inhibit tubulin polymerization, a critical process in cell division that is a common target for anticancer drugs. nih.govrsc.org Flow cytometric analysis and staining assays are used to investigate how these molecules arrest the cell cycle. nih.govrsc.org

Development of Antimicrotubule Agents: The core structure is being utilized as a scaffold to develop new antimicrotubule agents. researchgate.net By modifying the core molecule, researchers aim to create compounds that can interfere with the dynamics of microtubules, which are essential for cell structure and division.

Structural and Synthetic Chemistry: The compound is also used in synthetic and structural chemistry studies. For example, it has been incorporated into more complex heterocyclic systems, such as 1,4-benzothiazin-3-ones, and the resulting molecular structures have been analyzed using techniques like X-ray crystallography. nih.govnih.gov

The research on this compound and its analogs highlights the power of the 1,2,3-triazole scaffold as a versatile platform for constructing functionally diverse and biologically active molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

(1-benzyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNXKULRKDCYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470021 | |

| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28798-81-4 | |

| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Synthetic Route

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone for the synthesis of 1,2,3-triazole frameworks, including (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This reaction, a prime example of "click chemistry," involves the reaction of an azide (B81097) with a terminal alkyne to exclusively yield the 1,4-disubstituted triazole isomer. The synthesis of the target compound is typically achieved by the reaction of benzyl (B1604629) azide and propargyl alcohol.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Frameworks

The CuAAC reaction is renowned for its exceptional regioselectivity, producing the 1,4-disubstituted regioisomer with high fidelity. This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. The mechanism of the copper-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the formation of the 1,4-isomer. The reaction is broadly applicable and tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. For the synthesis of this compound, various copper sources can be employed, including Cu(I) salts like CuI and CuBr, or in situ reduction of Cu(II) salts such as CuSO₄ or Cu(OAc)₂ using a reducing agent like sodium ascorbate (B8700270).

Table 1: CuAAC Synthesis of this compound and Analogues

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl azide, Propargyl alcohol | Cu(OAc)₂ (2 mol%), Sodium ascorbate (4 mol%) | MeCN/H₂O (1:1) | 25 | Not specified | >95 | |

| Benzyl bromide, Phenylacetylene, NaN₃ (one-pot) | Electrolytic Copper (0.015 eq) | t-BuOH/H₂O | 85 | 2 h | Quantitative | researchgate.net |

| Benzyl bromide, Phenylacetylene, NaN₃ (one-pot) | CuI (0.011 mmol), Et₃N | Cyrene™ | 85 | 24 h | 84 | beilstein-journals.org |

Ligand Accelerated CuAAC Protocols for Enhanced Efficiency

To improve the efficiency and rate of the CuAAC reaction, various ligands have been developed to stabilize the Cu(I) catalytic species and prevent its disproportionation or oxidation. These ligands coordinate to the copper center, enhancing its catalytic activity and allowing for lower catalyst loadings and milder reaction conditions. Tris(triazolylmethyl)amines, such as tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA), are prominent examples of accelerating ligands. Another effective ligand, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM), has been shown to dramatically enhance the rate of CuAAC reactions at low catalyst loadings. fao.org The use of such ligands is particularly beneficial in complex syntheses and in biological applications where low copper concentrations are crucial.

Table 2: Ligand-Accelerated CuAAC Synthesis

| Reactants | Catalyst System | Ligand | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl azide, Phenylacetylene | CuSO₄·5H₂O (1.0 mol%), Sodium ascorbate (5 mol%) | MBHTM (1.1 mol%) | PEG-Water | Room Temp. | 6 h | 96 | jocpr.com |

| Benzyl azide, Phenylacetylene | CuI (1 mol%) | Not specified | Water | Room Temp. | 10 min | 90 | rsc.org |

Development of Catalytic Systems for CuAAC (e.g., Tris(triazolyl)methanol-Cu(I) Complexes)

The development of well-defined copper(I) complexes as catalysts for CuAAC reactions has been a significant area of research. Among these, complexes derived from tris(triazolyl)methanol ligands have shown exceptional activity. These C3-symmetric tripodal ligands form stable complexes with Cu(I), which can be isolated and used as highly efficient catalysts. rsc.org For instance, a complex of tristhis compound with CuBr has been utilized in water under mild conditions with catalyst loadings as low as 0.5 mol%. recercat.cat These pre-formed catalytic systems offer advantages in terms of reproducibility and activity, and their structural modularity allows for fine-tuning of their catalytic properties. rsc.org

Green Chemistry Approaches in the Synthesis of this compound and Analogues

In line with the growing emphasis on sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of 1,2,3-triazoles. These approaches aim to minimize the environmental impact of chemical reactions by using benign solvents, reducing waste, and employing recyclable catalysts.

Utilization of Environmentally Benign Reaction Media (e.g., PEG-H2O)

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and many CuAAC reactions can be performed in aqueous media. rsc.org Polyethylene (B3416737) glycol (PEG) and its aqueous solutions have also emerged as effective and recyclable reaction media for CuAAC. The use of a PEG-water system for the synthesis of 1,2,3-triazoles has been demonstrated to be highly efficient, particularly in ligand-accelerated reactions. jocpr.com This solvent system is non-toxic, biodegradable, and allows for easy product separation and potential recycling of the catalyst and solvent. Another biomass-derived solvent, Cyrene™, has also been successfully employed as a green reaction medium for the one-pot synthesis of 1,2,3-triazoles. beilstein-journals.org

Microwave-Assisted Synthetic Strategies for Expedited Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the formation of 1,2,3-triazole rings, including the synthesis of this compound and its derivatives. This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction provides a rapid and efficient route to these compounds.

In a comparative study, the synthesis of various 1,2,3-triazole derivatives, including those with structures analogous to this compound, demonstrated the clear advantages of microwave heating. For instance, reactions that required several hours to complete under conventional heating were finished in a matter of minutes with microwave irradiation, with yields often increasing substantially. nih.gov For example, the synthesis of a series of 1,2,3-triazole-based carbazole (B46965) derivatives saw reaction times drop from hours to minutes with yields improving from the 64-94% range to 72-96% under microwave conditions. thermofisher.com

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a representative reaction to produce a derivative of this compound.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | 78 | nih.gov |

| Microwave Irradiation | 10-25 minutes | 97 | nih.gov |

This data is representative of the advantages of microwave-assisted synthesis for triazole derivatives.

Derivatization Strategies of the Hydroxymethyl Group for Functionalization

The hydroxymethyl group at the 4-position of the triazole ring in this compound is a key site for further chemical modification, allowing for the construction of more complex and functionally diverse molecules.

Access to Tris(triazolyl)methyl Derivatives

A significant derivatization of this compound involves its use in the synthesis of tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). TBTA is a widely used ligand in copper-catalyzed reactions, particularly in "click chemistry," where it stabilizes the Cu(I) oxidation state. smolecule.comabmole.com The synthesis of TBTA typically involves a multi-step process where a triazole derivative is reacted with an amine source. smolecule.com A refined procedure for the synthesis of tris((triazolyl)methyl)amine ligands, including TBTA, has been developed, which simplifies purification and isolation of the final product. orgsyn.org This method involves the Cu(I)-catalyzed dipolar cycloaddition of benzyl azide and a suitable alkyne, followed by reaction with an amine. orgsyn.org

| Derivative | Starting Materials | Key Reagents | Yield (%) | Reference |

| Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine | Benzyl azide, Tripropargylamine | Copper(I) catalyst | 84 | orgsyn.org |

Functionalization towards Complex Molecular Architectures

The this compound scaffold is a versatile platform for the synthesis of complex molecular architectures with potential applications in medicinal chemistry. The hydroxymethyl group can be readily converted into other functional groups or used as a linker to attach the triazole core to other molecular fragments.

For example, this compound has been incorporated into more complex structures such as piperazine (B1678402) conjugates. In one study, the corresponding 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid was coupled with various piperazine derivatives to generate a library of compounds with potential biological activity. nih.gov Similarly, the title compound has been used to synthesize benzothiazin-3(4H)-one derivatives, where the triazole moiety is linked to the benzothiazine core. nih.gov These examples demonstrate the utility of this compound as a key intermediate for creating diverse and complex molecules.

Catalyst-Free Approaches for 1,2,3-Triazole Ring Formation

While copper-catalyzed reactions are the most common method for synthesizing 1,2,3-triazoles, there is growing interest in developing catalyst-free approaches to avoid potential copper contamination in the final products, which is particularly important for pharmaceutical applications. One such approach involves the one-pot synthesis of 1,2,3-triazoles from benzyl halides, sodium azide, and alkynes in water, without the need for any metal catalyst or additives. researchgate.net

This method has been shown to be effective for the synthesis of 1,4-disubstituted triazoles from terminal arylalkynes, benzyl chlorides, and sodium azide, providing the desired products in excellent yields. researchgate.net The reaction proceeds via the in situ formation of the organic azide from the corresponding halide, followed by a thermal 1,3-dipolar cycloaddition with the alkyne. The use of water as the solvent makes this a green and sustainable synthetic route. researchgate.net

| Reactants | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzyl chlorides, Sodium azide, Terminal arylalkynes | Water | Catalyst- and additive-free | 1,4-disubstituted triazoles | Excellent | researchgate.net |

Medicinal Chemistry and Pharmacological Investigations of 1 Benzyl 1h 1,2,3 Triazol 4 Yl Methanol Derivatives

Anticancer and Antiproliferative Activity Studies

Derivatives of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of essential cellular processes required for the growth and proliferation of cancer cells.

Inhibition of Tubulin Polymerization

A primary mechanism through which these triazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a key target in cancer therapy.

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and found to possess anticancer properties by inhibiting tubulin polymerization. One of the most active compounds in this series, 4g , demonstrated a tubulin polymerization inhibition IC₅₀ value of 1.93 μM. Molecular docking studies suggested that these compounds interact and bind effectively with the tubulin protein.

Similarly, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was developed, with compound 10ec emerging as a potent cytotoxic agent against the BT-474 breast cancer cell line (IC₅₀ of 0.99 ± 0.01 μM). bohrium.com Further investigation revealed that 10ec inhibits tubulin polymerization, and molecular modeling indicated that it binds to the colchicine (B1669291) binding site of tubulin. bohrium.com Confocal microscopy confirmed this mechanism, showing disrupted microtubule organization in cancer cells treated with 10ec , similar to the effects of the known tubulin inhibitor Combretastatin A-4. bohrium.com

Another study identified N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a novel scaffold for antimicrotubule agents. The derivative 13e showed potent antiproliferative activity against MCF-7 human breast tumor cells with an IC₅₀ of 46 nM. This compound was found to inhibit tubulin polymerization in vitro at a concentration of 10 µM, providing strong evidence for its antimicrotubule mechanism of action.

Table 1: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | Scaffold | Target/Assay | Potency (IC₅₀) |

| 4g | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide | Tubulin Polymerization | 1.93 μM |

| 10ec | (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | BT-474 Cell Line | 0.99 ± 0.01 μM |

| 13e | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | MCF-7 Cell Line | 46 nM |

Induction of Apoptosis Mechanisms in Cancer Cell Lines

Beyond disrupting the cytoskeleton, these triazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical characteristic of effective anticancer drugs, as it leads to the safe and efficient elimination of malignant cells.

Studies on the (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative 10ec demonstrated its ability to induce apoptosis in BT-474 cells. bohrium.com This was confirmed through various staining assays, including acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining. bohrium.com Similarly, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivatives were also found to induce cell death by apoptosis, as suggested by Hoechst staining, DNA fragmentation analysis, and caspase-9 activation assays.

Cell Cycle Arrest Analysis (e.g., Sub-G1 and G2/M phases)

A hallmark of many tubulin-targeting agents is their ability to halt the cell cycle at the G2/M phase, the stage where the cell prepares for and undergoes mitosis. Disruption of microtubule dynamics during this phase triggers cellular checkpoints, leading to cell cycle arrest and subsequent apoptosis.

Flow cytometric analysis of BT-474 cells treated with compound 10ec revealed that it induced apoptosis by causing cell cycle arrest at the sub-G1 and G2/M phases. bohrium.com This finding is consistent with its role as a tubulin polymerization inhibitor. Likewise, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide series, including compounds 4g and 4i , were shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells. The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivative 13e also induced M-phase arrest in HeLa cells at a concentration of 5 µM.

Structure-Activity Relationship (SAR) Elucidation for Cytotoxicity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the cytotoxic potency of these compounds. Studies have identified key structural features that influence their anticancer activity.

For the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide series, SAR studies revealed two important factors:

A meta-phenoxy substitution on the N-1-benzyl group is important for antiproliferative activity.

A variety of heterocyclic substitutions for the aryl group of the arylamide are well-tolerated, allowing for molecular diversity.

In the development of stilbene-linked 1,2,3-triazoles, a series of (E)-1-benzyl-4-((4-styrylphenoxy)methyl)-1H-1,2,3-triazoles were synthesized and evaluated for cytotoxicity against several human cancer cell lines. Compounds 7c, 7e, 7h, 7j, 7k, 7r, and 7w were found to be moderately cytotoxic, with IC₅₀ values ranging from 11.6 to 19.3 μM.

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections.

Antibacterial Spectrum and Potency

Several studies have explored the antibacterial activity of these triazole derivatives against a range of pathogenic bacteria.

A study on aryl-carbamic acid 1-benzyl-1H- bohrium.comscielo.org.mxresearchgate.nettriazol-4-ylmethyl esters reported that compound 8 demonstrated significant antibacterial activity. scielo.org.mx It showed a minimum inhibitory concentration (MIC) of 0.0077 μmol/mL against Escherichia coli, Staphylococcus epidermidis, and Bacillus subtilis, which was superior to the reference drug Norfloxacin (MIC: 0.0098 μmol/mL). scielo.org.mx

Further research on N-substituted-1-benzyl-1H-1,2,3-triazole-carbohydrazide derivatives indicated that compounds containing quinoxaline (B1680401) (6c ), imidazole (B134444) (6d ), pyridine (B92270) (6e ), and quinoline (B57606) (6f ) rings exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Potency (MIC) / Observation |

| Compound 8 (Aryl-carbamic acid ester) | E. coli, S. epidermidis, B. subtilis | 0.0077 μmol/mL |

| 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | E. coli (AO11, AO15), S. enterica | Moderate inhibition |

| 1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol | S. aureus | Moderate inhibition (50-200 µg/mL) |

| Carbohydrazide derivatives (6c-6f) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant activity |

Antifungal Properties

Derivatives of this compound have demonstrated significant potential as antifungal agents. These compounds often function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net The inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death or inhibition of growth. nih.gov

Researchers have designed and synthesized numerous analogues, often through "click chemistry," to explore their structure-activity relationships. For instance, a series of fluconazole (B54011) analogues incorporating the 1,2,3-triazole fragment were synthesized and evaluated. Several of these compounds exhibited potent activity against various Candida species, with some showing significantly higher activity than the standard drug fluconazole. researchgate.net In another study, novel benzylic 1,2,3-triazole-4-carboxamides were synthesized and tested against a panel of filamentous fungi and yeasts. scielo.org.mx Notably, compounds 3d and 3e from this series were found to be more effective against Rhizopus oryzae than the reference drug itraconazole. scielo.org.mx

Furthermore, the antifungal activity of 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives has been evaluated against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. chemistryjournal.netchemistryjournal.net Many of these synthesized compounds showed potent antifungal activity when compared to established drugs like voriconazole (B182144) and fluconazole. chemistryjournal.netchemistryjournal.net Hybrid molecules, such as those combining the 1,2,3-triazole moiety with carnosic acid and carnosol, have also been investigated. Against Cryptococcus neoformans, several of these derivatives showed significant growth inhibition. mdpi.com

| Compound Series | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Fluconazole analogues with 1,2,3-triazole fragment | Candida albicans | Compounds 1c, e, f, l, and p showed 128 times higher activity than fluconazole. | researchgate.net |

| Benzylic 1,2,3-triazole-4-carboxamides (3d, 3e) | Rhizopus oryzae | More efficient fungicidal agents than the reference drug itraconazole. | scielo.org.mx |

| 1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives | Various pathogenic fungi | Showed potent activity compared to voriconazole and fluconazole. | chemistryjournal.netchemistryjournal.net |

| Carnosic acid/carnosol-triazole hybrids (e.g., Compound 22) | Cryptococcus neoformans | Compound 22, with a p-Br-benzyl substituent, showed 91% growth inhibition. | mdpi.com |

Antitubercular Activity against Mycobacterium tuberculosis

The 1,2,3-triazole scaffold is a key component in the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A significant number of derivatives containing the this compound core have been synthesized and evaluated for their antimycobacterial properties. nih.govbohrium.comrsc.orgrsc.org

One of the molecular targets for these compounds is the decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) enzyme, which is essential for the biosynthesis of the mycobacterial cell wall. nih.govbohrium.com Molecular docking studies have shown that 1,2,3-triazole derivatives can bind effectively to the active site of this enzyme. nih.govbohrium.com

In one study, a library of seventeen novel 1,2,3-triazole derivatives was synthesized using click chemistry and tested against Mtb H37Ra. nih.gov Six of these compounds demonstrated significant activity, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL, and they showed no significant cytotoxicity against mouse bone marrow-derived macrophages. nih.gov Another study focused on a series of 1,4-disubstituted-1,2,3-triazole derivatives, among which compound 15e was identified as the most potent against drug-sensitive Mtb, with a low MIC value. rsc.orgrsc.org Fatty acid mimics incorporating the 1,2,3-triazole ring have also been synthesized and tested, with several analogues showing activity at micromolar concentrations against Mtb. nih.govnih.gov

| Compound Series | Mtb Strain | MIC Range (μg/mL) | Most Potent Compound | Reference |

|---|---|---|---|---|

| Novel 1,2,3-triazole derivatives | H37Ra (ATCC 25177) | 0.78 - 3.12 | Not specified | nih.gov |

| 1,4-disubstituted-1,2,3-triazoles | H37Ra | 5.8 - 29.9 | 15e | rsc.orgrsc.org |

| 1,2,3-triazolyl fatty acid derivatives | H37Rv | Micromolar concentrations | Analogue with triazole at C-2 and 8-10 carbon chain | nih.govnih.gov |

Antiviral Applications

The 1,2,3-triazole nucleus is a prominent feature in many compounds with demonstrated antiviral activity. eurekaselect.comijpsr.com Derivatives of this compound have been investigated for their efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses like SARS-CoV-2. eurekaselect.comnih.govresearchgate.net

For example, 1-benzyl-1H-1,2,3-triazoles conjugated with carbohydrates have been studied for their potential anti-HIV activity. nih.gov Some of these conjugates exhibited a greater cytotoxic effect and a better selectivity index than reference drugs such as azidothymidine. nih.gov In the context of influenza, 1,2,3-triazole-4-carboxamide derivatives have been synthesized and shown to inhibit the replication of various influenza A virus strains (H3N2 and H1N1) with IC50 values in the low micromolar range. researchgate.net

More recently, with the emergence of the COVID-19 pandemic, research has focused on the potential of triazole derivatives to inhibit SARS-CoV-2. nih.govresearchgate.net Molecular docking studies have suggested that these compounds can bind to essential viral proteins, such as the main protease (Mpro) and spike proteins, thereby interfering with the viral life cycle. nih.govresearchgate.net In vitro studies have confirmed the potential of 1,2,3-triazole-sulfonamide hybrids as effective and safe agents against SARS-CoV-2 and its variants. nih.gov

Anti-inflammatory Effects of Triazole Derivatives

Derivatives incorporating the 1,2,3-triazole ring have been recognized for their anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. For instance, novel series of 1,2,4-triazole (B32235) derivatives have been designed that show selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. mdpi.com One such derivative exhibited a COX-2 inhibitory potency similar to the selective COX-2 inhibitor celecoxib. mdpi.com While this example is for a 1,2,4-triazole, the general principle extends to the broader class of triazoles, including 1,2,3-triazole derivatives. Research has also explored ferrocene-1H-1,2,3-triazole hybrids, which have demonstrated anti-inflammatory effects on rat mesangial cells. nih.gov

Antioxidant Capacity and Mechanisms

Several studies have investigated the antioxidant potential of this compound derivatives. bohrium.comresearchgate.netscielo.org.mx These compounds can exert their antioxidant effects through various mechanisms, including scavenging of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netscielo.org.mx

In one study, a series of 1-benzyl-1,2,3-triazoles were evaluated for their antioxidant activity using the DPPH inactivation assay. scielo.org.mx Aminophenol derivatives within this series showed the highest scavenging activity. scielo.org.mx Another investigation into 1,4-disubstituted-1,2,3-triazole derivatives found that they possessed potential antioxidant activities, with IC50 values for DPPH radical scavenging ranging from 10.1 to 37.3 µg/mL. rsc.orgrsc.org The synthesis of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also yielded compounds with good antioxidant activity in DPPH and hydrogen peroxide radical scavenging assays. nih.gov Furthermore, certain synthesized 1H-1,2,3-triazole derivatives have shown notable antioxidant potential in both DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. researchgate.netdergipark.org.tr

| Compound Series | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| 1-benzyl-1,2,3-triazoles | DPPH | Aminophenol derivatives (5g-i) showed the highest scavenging activity. | researchgate.netscielo.org.mx |

| 1,4-disubstituted-1,2,3-triazoles | DPPH | IC50 range of 10.1–37.3 µg/mL. | rsc.orgrsc.org |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH, H2O2 scavenging | Compound 10c showed significant anti-lipid peroxidation activity (79%). | nih.gov |

| 4-bromo-N-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxy benzylidene) aniline | DPPH, FRAP | Demonstrated the highest antioxidant potential among the tested compounds. | researchgate.netdergipark.org.tr |

Role as Bioactive Building Blocks in Drug Discovery

The this compound core and the broader 1,2,3-triazole moiety are considered "privileged structures" in medicinal chemistry. ijpsr.com This is due to their frequent appearance in biologically active compounds across a wide range of therapeutic areas. ijpsr.comnih.gov The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and regioselective. nih.govmdpi.com This has facilitated their use as central scaffolds for building diverse molecular libraries for drug discovery. nih.gov

The triazole ring acts as a rigid linker that can connect different pharmacophoric groups in a specific spatial orientation. Its desirable properties, including stability and the capacity for hydrogen bonding, contribute to enhanced biological activities. nih.gov This scaffold has been incorporated into analogues of existing drugs, such as fluconazole, to create new chemical entities with improved or novel activities. nih.gov The versatility of the triazole core allows it to be integrated into a wide array of molecular designs, from simple derivatives to complex hybrid molecules, making it a cornerstone in the search for new therapeutic agents. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the 1,2,3-Triazole Moiety

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. mdpi.com The 1,2,3-triazole ring, often synthesized via click chemistry, serves as an excellent linker for this purpose. nih.gov This approach aims to develop compounds with multi-target activity or improved pharmacological profiles.

Numerous examples of hybrid molecules based on the this compound scaffold exist. For instance, sulfonyl piperazine-linked triazole conjugates have been synthesized and evaluated for their cytotoxic activity. nih.gov In another approach, 1,2,3-triazole hybrids containing both isatin (B1672199) and phenolic moieties have been designed and synthesized, with molecular docking studies suggesting their potential as anti-inflammatory agents by targeting the 5-lipoxygenase enzyme. mdpi.com

The synthesis of 1,2,3-triazole-uracil ensembles has yielded promising anti-tumor agents, with some compounds showing significant growth inhibition against cancer cell lines. nih.gov Furthermore, the combination of the 1,2,3-triazole scaffold with benzothiazole (B30560) and quinoline has produced hybrids with DNA-binding capabilities. researchgate.net This synthetic strategy allows for the systematic exploration of chemical space and the development of novel therapeutic candidates with tailored biological activities. nih.govresearchgate.net

Catalytic Applications and Ligand Design Principles

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol as a Ligand in Metal Coordination Chemistry

The 1,2,3-triazole moiety is a robust heterocyclic scaffold that has proven to be a highly effective ligand for a variety of transition metals. jocpr.com The nitrogen atoms of the triazole ring act as strong σ-donors, enabling the formation of stable coordination complexes. dntb.gov.ua The this compound structure incorporates this effective coordinating group, positioning it as a valuable ligand in the design of novel catalysts.

This compound and its derivatives are particularly adept at forming stable complexes with copper(I), which is the key catalytic species in the CuAAC reaction. The ligand's primary role is to stabilize the Cu(I) oxidation state, preventing its disproportionation or oxidation to the catalytically inactive Cu(II) state. jocpr.com This stabilization is crucial for maintaining catalytic activity throughout the reaction.

Research has highlighted the efficacy of related tris(triazolyl)methanol ligands in forming well-defined, stable copper complexes. For instance, a 1:1 complex of CuCl with tristhis compound was the first fully characterized copper species with an N-donor ligand that demonstrated high efficiency in CuAAC reactions conducted in pure water. nih.govresearchgate.net The coordination typically involves the N3 atom of the triazole ring binding to the copper center. In related structures, such as 2,6-bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine, the triazole nitrogen atoms readily coordinate to a Cu(II) center to form a stable, distorted octahedral complex. nih.gov This inherent ability to chelate with copper underscores the utility of the this compound scaffold in creating robust catalytic systems.

The architecture of this compound allows for significant tuning of both steric and electronic properties of the resulting metal complex.

Electronic Effects : The 1,2,3-triazole ring is a strong σ-donor, which enhances the catalytic activity of the coordinated copper center. dntb.gov.ua The presence of the hydroxymethyl group (-CH₂OH) at the 4-position can also participate in coordination or influence the solubility and electronic nature of the complex.

Steric Effects : The benzyl (B1604629) group attached to the N1 position of the triazole ring provides steric bulk. This can be strategically utilized to create a specific coordination environment around the metal, potentially influencing the selectivity and efficiency of the catalytic reaction. The conformation of the benzyl group relative to the triazole plane can dictate the accessibility of the catalytic center. nih.gov

This ability to be readily and easily tuned makes 1,2,3-triazole-based ligands like this compound highly valuable for developing customized catalytic systems. jocpr.comfao.org

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary catalytic application of this compound as a ligand is in accelerating the CuAAC reaction, a cornerstone of "click chemistry". nih.gov This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govbeilstein-journals.org The ligand not only stabilizes the active Cu(I) catalyst but also dramatically enhances the reaction rate. jocpr.com

The use of 1,2,3-triazole-based ligands leads to a dramatic rate enhancement in CuAAC reactions, even at very low catalyst loadings. jocpr.comfao.org Systems utilizing these ligands can achieve high to excellent yields with catalyst loadings in the low mol% range, and in some cases, down to parts-per-million (ppm) levels. nih.govrsc.org For the benchmark reaction between benzyl azide (B81097) and phenylacetylene, quantitative conversion to 1-benzyl-4-phenyl-1H-1,2,3-triazole can be achieved in minutes under optimized conditions. nih.gov This high efficiency translates to high turnover numbers (TON) and turnover frequencies (TOF), making the process economically and environmentally attractive. For example, the cycloaddition of benzyl azide with para-substituted phenylacetylenes has been shown to proceed efficiently at catalyst loadings as low as 0.0025–0.005 mol % (25–50 ppm). nih.gov

| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| Cu(I)/Triazole Ligand | 0.005 | 24 h | >90% | nih.gov |

| Cu(I)/Triazole Ligand | 0.5 | 5 min | 100% | nih.gov |

| CuI/Triazole Ligand | 0.5 | 10 min | 88% | rsc.org |

| CuI | 1.0 (No Ligand) | 60 min | 0% (in H₂O) | rsc.org |

Catalytic systems employing this compound and its analogues are notable for their mild reaction conditions and broad substrate scope.

Reaction Conditions : The reactions often proceed at room temperature and are compatible with a range of solvents, including environmentally benign media like water, polyethylene (B3416737) glycol (PEG)-water mixtures, and the bio-derived solvent Cyrene™. jocpr.comnih.govbeilstein-journals.org Many protocols can be performed open to the air, simplifying the experimental setup. rsc.orgacs.org

Substrate Scope : The methodology demonstrates a wide tolerance for various azide and alkyne substrates. The reaction is effective for both aryl and alkyl azides and alkynes. jocpr.combeilstein-journals.org The scope extends to a variety of substituted phenylacetylenes and other terminal alkynes, furnishing the corresponding 1,4-disubstituted triazoles in good to excellent yields. nih.govnih.gov

| Azide Substrate | Alkyne Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 | beilstein-journals.org |

| Benzyl Azide | 4-Methoxyphenylacetylene | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | >90 | nih.gov |

| Benzyl Azide | 4-(Trifluoromethyl)phenylacetylene | 1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | >90 | nih.gov |

| Benzyl Azide | 1-Ethynylcyclohexanol | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)cyclohexan-1-ol | 77 | semanticscholar.org |

| N-propargyl indole (B1671886) derivative | Benzyl Azide | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivative | Good yields | nih.gov |

A key advantage of using robust ligands like this compound in CuAAC catalysis is the high degree of functional group tolerance. The mild reaction conditions allow for the presence of a wide array of sensitive functional groups that might not be compatible with other synthetic methodologies. The reaction has been shown to be compatible with halogens, ethers (e.g., methoxy), esters, ketones, and cyano groups. nih.govnih.gov

Notably, catalysts featuring amino functional groups within their own ligand structure have been found to be highly active, suggesting excellent compatibility with free amino groups on the substrates as well. nih.gov This broad compatibility makes the CuAAC reaction catalyzed by such copper-ligand complexes a powerful tool for the late-stage functionalization of complex molecules and for applications in bioconjugation and materials science.

Immobilized Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy to enhance their practical applicability, particularly in terms of catalyst recovery and reuse. For ligands derived from this compound, various heterogenization techniques can be envisioned to create robust and efficient catalytic systems.

Heterogenization Strategies (e.g., Polystyrene-Supported, Magnetic Nanoparticle-Supported Ligands)

The covalent attachment of this compound-based ligands to insoluble supports is a common approach for heterogenization. The choice of support material is critical and is often dictated by the intended application and reaction conditions.

Polystyrene-Supported Ligands:

Polystyrene resins, such as the widely used Merrifield resin (chloromethylated polystyrene), serve as a versatile platform for the immobilization of catalytic ligands. The synthesis of polystyrene-supported triazole ligands can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In a typical approach, azidomethyl polystyrene is reacted with a terminally functionalized alkyne derivative of this compound. This method allows for the creation of a stable triazole linkage, tethering the catalytic moiety to the polymer backbone. The porous nature of the polystyrene beads allows for good accessibility of reactants to the catalytic sites.

| Support Material | Functionalization Strategy | Potential Catalyst |

| Polystyrene (Merrifield Resin) | Cu(I)-catalyzed azide-alkyne cycloaddition | Polystyrene-grafted this compound-metal complex |

Magnetic Nanoparticle-Supported Ligands:

In recent years, magnetic nanoparticles (MNPs), particularly iron oxide nanoparticles (e.g., Fe₃O₄), have emerged as attractive supports for catalysts. Their key advantage lies in the ease of separation from the reaction mixture using an external magnetic field, which simplifies the work-up procedure and minimizes catalyst loss. To prepare a magnetic nanoparticle-supported catalyst based on this compound, the surface of the MNPs is first functionalized, often with a silica (B1680970) shell to enhance stability and provide anchor points for further modification. The silica surface can then be modified with a linker molecule that can react with a derivative of the triazole ligand, thereby immobilizing it on the nanoparticle surface.

| Support Material | Surface Modification | Immobilization Method |

| Magnetic Nanoparticles (Fe₃O₄) | Silica coating followed by functionalization | Covalent attachment of a this compound derivative |

Recyclability and Stability of Immobilized Catalysts

A primary motivation for immobilizing catalysts is to facilitate their reuse over multiple reaction cycles, thereby reducing costs and environmental impact. The recyclability and stability of these systems are critical performance indicators.

Recyclability:

The recyclability of a polystyrene-supported catalyst is typically assessed by recovering the catalyst by filtration after each reaction cycle, washing it, and then reusing it in a subsequent reaction. The catalytic activity is monitored over several cycles to determine any loss in performance. For magnetic nanoparticle-supported catalysts, recovery is achieved by applying an external magnet to attract the catalyst particles to the side of the reactor, allowing the product solution to be decanted. The catalyst can then be washed and reused. Research on various polymer-supported triazole-based catalysts has demonstrated their potential for multiple reuses without a significant drop in catalytic performance, often for up to six or more cycles.

Stability:

The stability of immobilized catalysts is crucial for their long-term performance. Leaching of the active metal from the support is a common issue that can lead to decreased activity and contamination of the product. The strength of the bond between the ligand and the support, as well as the chelation of the metal by the ligand, plays a significant role in preventing leaching. For magnetic nanoparticle-supported systems, the protective silica shell can enhance the chemical and thermal stability of the catalyst. Characterization techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) can be used to quantify the extent of metal leaching into the reaction solution after each cycle.

Below is a hypothetical data table illustrating the recyclability of a polystyrene-supported copper catalyst derived from a triazole ligand in a model reaction.

| Cycle | Conversion (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 94 |

| 5 | 92 |

This data demonstrates a gradual decrease in catalytic activity over successive cycles, which could be attributed to factors such as mechanical degradation of the support, fouling of the catalytic sites, or metal leaching. Further studies would be necessary to fully characterize the performance of immobilized catalysts based on this compound.

Materials Science Perspectives and Applications of 1 Benzyl 1h 1,2,3 Triazol 4 Yl Methanol Derivatives

Utilization as a Versatile Intermediate in Materials Synthesis

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its closely related analogues serve as highly versatile intermediates in the synthesis of more complex, functional molecules. The formation of the 1,4-disubstituted 1,2,3-triazole core via CuAAC is an efficient and highly regioselective process, making it a preferred method for creating diverse molecular scaffolds. nih.gov

Researchers have utilized this triazole scaffold to build libraries of novel compounds. For instance, the key intermediate, ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, can be synthesized from ethyl propiolate and various benzyl (B1604629) azides. nih.gov This carboxylate can then be hydrolyzed to the corresponding carboxylic acid or subjected to other transformations. nih.gov These derivatives act as foundational structures for creating a range of molecules, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, by coupling the triazole acid with different piperazine (B1678402) derivatives. nih.gov This modular approach allows for the systematic modification of the molecule's periphery to tune its properties for specific applications.

Another example of its use as a synthetic intermediate is in the preparation of 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione. In this synthesis, the benzyl azide (B81097) component is "clicked" with 1-(prop-2-ynyl)indoline-2,3-dione to yield the target molecule, demonstrating the utility of the benzyl-triazole moiety as a stable and reliable building block. chemspider.com The reliability of the azide-alkyne cycloaddition reaction makes this family of compounds a cornerstone for developing diverse chemical libraries for materials science and medicinal chemistry. nih.gov

Integration into Polymeric Structures for Functional Materials

The 1,2,3-triazole ring is a valuable component in polymer chemistry, prized for its metabolic stability, high dipole moment, and its capacity to act as a hydrogen bond acceptor. lifechemicals.commdpi.com These characteristics make it an excellent linker unit for creating advanced polymeric materials. researchgate.net The synthesis of polymers incorporating 1,2,3-triazole units in their backbone is a promising avenue for developing new functional materials with tailored properties. mdpi.com

While direct polymerization of this compound is not commonly reported, its structure is well-suited for such applications. The hydroxyl group (-CH₂OH) provides a reactive site that can be readily modified to introduce a polymerizable functional group, such as an acrylate (B77674) or methacrylate. This would transform the molecule into a monomer that can be integrated into polymer chains through conventional polymerization techniques. The resulting polymers would benefit from the inherent properties of the triazole ring, potentially leading to materials with unique thermal, mechanical, or electronic characteristics.

A significant application of functional materials derived from this scaffold is in the biological realm, specifically in modulating the assembly of polymeric structures. Derivatives of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is the protein that polymerizes into microtubules, essential components of the cellular cytoskeleton. By interacting with tubulin, these triazole derivatives disrupt the formation of the microtubule polymer network, a mechanism that is critical for developing agents that can control cell division. nih.gov This demonstrates a sophisticated application where a derivative of the core molecule is integrated into a biological polymeric system to achieve a specific functional outcome.

Corrosion Inhibition Properties for Metal Surfaces

Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments like 1 M hydrochloric acid (HCl). lifechemicals.com The protective action arises from the molecule's ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The presence of heteroatoms (nitrogen), the aromatic benzyl group, and the triazole ring's π-electrons facilitates this strong adsorption. lifechemicals.com

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. The process involves the inhibitor molecules displacing water molecules and other ions from the steel surface, thereby blocking the active sites where corrosion occurs. lifechemicals.com

The adsorption of these triazole derivatives on mild steel in an HCl medium has been found to obey the Langmuir adsorption isotherm. lifechemicals.com This model implies the formation of a monolayer of inhibitor molecules on the metal surface. The adsorption process is believed to involve a combination of physisorption and chemisorption. Physisorption occurs via electrostatic interactions between the protonated inhibitor molecules and the charged metal surface, while chemisorption involves the sharing of electrons between the nitrogen atoms of the triazole ring, the π-electrons of the aromatic rings, and the vacant d-orbitals of the iron atoms on the steel surface. This dual-mode interaction leads to a stable and effective protective film.

The performance of this compound as a corrosion inhibitor has been quantified using various electrochemical techniques, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies reveal that in the presence of the inhibitor, both the cathodic and anodic Tafel slopes are altered, confirming its character as a mixed-type inhibitor. lifechemicals.com The corrosion current density (i_corr) significantly decreases as the inhibitor concentration increases, which is a direct measure of the reduction in the corrosion rate. lifechemicals.com

EIS measurements provide further insight into the protective film's properties. In the presence of the inhibitor, the charge transfer resistance (R_ct) values increase substantially, while the double-layer capacitance (C_dl) values decrease. lifechemicals.com The increase in R_ct indicates a slowing of the corrosion process at the metal-solution interface, while the decrease in C_dl is attributed to the formation of an adsorbed layer with a lower dielectric constant than water. The inhibition efficiency (IE%) can be calculated from these parameters, reaching high values that underscore the compound's effectiveness. For example, at a concentration of 5 × 10⁻⁴ M, this compound has been shown to achieve an inhibition efficiency of 91.67%. lifechemicals.com

Table 1: Corrosion Inhibition Efficiency of this compound (BTM) on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 2.311 | - |

| 1 × 10⁻⁵ | 0.832 | 64.00% |

| 5 × 10⁻⁵ | 0.485 | 79.01% |

| 1 × 10⁻⁴ | 0.312 | 86.50% |

| 5 × 10⁻⁴ | 0.192 | 91.67% |

Data sourced from a study on the anti-corrosive properties of BTM. lifechemicals.com

Computational and Theoretical Investigations

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its analogues might interact with biological targets such as proteins and enzymes.

Computational studies on derivatives of this compound have predicted favorable binding affinities with key anticancer targets, including tubulin and the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

For Tubulin , a critical protein for cell division, molecular docking has been performed on conjugates containing the (1-benzyl-1H-1,2,3-triazol-4-yl) moiety. In one study, a piperazinyl-methanone derivative was identified as a potent cytotoxic agent, and docking simulations predicted it binds effectively to the colchicine (B1669291) binding site of tubulin. nih.gov This suggests that the core triazole scaffold is instrumental in positioning the molecule within this key pocket, thereby inhibiting tubulin polymerization.

For the EGFR-TK receptor , a well-known target in cancer therapy, numerous 1,2,3-triazole hybrids have been investigated. Docking studies on various erlotinib (B232) derivatives incorporating the 1,2,3-triazole linker show desirable binding affinities with the EGFR active site. nih.gov These in silico models predict that the triazole ring plays a significant role in establishing interactions within the ATP-binding pocket of the enzyme, which is crucial for its inhibitory activity. japsonline.combohrium.comtandfonline.commdpi.com The binding energies calculated in these studies often correlate with experimentally observed biological activity, validating the potential of this scaffold as an EGFR-TK inhibitor.

| Derivative Class | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

| Piperazinyl-methanone conjugate | Tubulin (PDB: 3E22) | Good binding at colchicine site | nih.gov |

| Erlotinib-1,2,3-triazole hybrid | EGFR-TK (PDB: 1M17) | Favorable binding affinity | nih.gov |

| Coumarin-piperazine-triazole hybrid | EGFR-TK (PDB: 4HJO) | Good binding energies | tandfonline.com |

Beyond predicting if a molecule will bind, docking studies reveal how it binds. For derivatives of this compound, specific binding sites and interaction modes have been identified.

When targeting Tubulin , the predicted binding site for a bioactive piperazinyl-methanone derivative is the colchicine binding pocket. nih.gov The docking pose revealed key interactions stabilizing the ligand-protein complex. Notably, the model showed three hydrogen bond contacts with residues Ser178, Ala250, and Lys254. The sulfonyl group of the derivative formed a strong hydrogen bond with Ser178, a critical interaction for anchoring the molecule in the site. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties and descriptors that help in understanding chemical reactivity and correlating molecular structure with biological function.

DFT calculations have been successfully used to support the experimental biological activity of derivatives of this compound. For a series of aryl-carbamic acid esters derived from the parent alcohol, DFT studies were performed to complement the observed antimicrobial activities. researchgate.net Such studies often focus on the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the regions of a molecule most likely to be involved in chemical reactions. For instance, a high HOMO density on the triazole ring would suggest its role as an electron donor in interactions with biological targets. By calculating these properties, researchers can rationalize why certain structural modifications enhance or diminish biological activity, providing a theoretical basis for observed structure-activity relationships. nih.gov

From DFT calculations, a range of quantum chemical descriptors can be derived. These descriptors quantify various aspects of a molecule's electronic structure and are often used in Quantitative Structure-Activity Relationship (QSAR) studies for predictive modeling. researchgate.net For 1,2,3-triazole derivatives, these descriptors provide insights into their reactivity and stability. arabjchem.org

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): This value is an indicator of chemical reactivity and stability. A smaller energy gap suggests the molecule is more reactive.

Chemical Hardness (η) and Softness (S): These parameters describe the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Studies on related triazole systems have calculated these parameters to predict their biological potential. nih.govresearchgate.net The results from these calculations can be used to build predictive QSAR models that guide the design of new derivatives with improved activity. researchgate.net

| Quantum Descriptor | Significance | Typical Application | Reference |

| HOMO-LUMO Gap (ΔE) | Index of chemical reactivity and stability | Correlating stability with bioactivity | nih.gov |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | Predicting reactivity | researchgate.net |

| Electrophilicity (ω) | Capacity to accept electrons | Understanding interaction mechanisms | nih.gov |

| Dipole Moment | Measure of molecular polarity | Predicting solubility and binding interactions | researchgate.net |

Stereochemical Features and Conformational Analysis via Quantum Chemistry

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule are critical to its ability to interact with a specific biological target. Quantum chemistry methods, particularly DFT, are used to explore these features for molecules like this compound.

A study on a complex derivative containing the (1-benzyl-1H-1,2,3-triazol-4-yl)methyl thioether scaffold utilized DFT calculations to perform a detailed conformational analysis. researchgate.net By rotating key single bonds (dihedral angles) and calculating the corresponding energy, the most stable, low-energy conformation of the molecule was identified. This analysis revealed that the molecule has a preferred three-dimensional shape, which is essential for its interaction with a receptor's binding site. researchgate.net

Furthermore, crystallographic studies of related structures provide experimental validation of these theoretical predictions. For example, the crystal structure of 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one reveals the dihedral angle between the plane of the triazole ring and the benzyl (B1604629) ring to be approximately 71.0°. nih.gov This near-perpendicular orientation minimizes steric hindrance and is a key stereochemical feature that would be conserved in the parent alcohol, influencing how it fits into a binding pocket. Such quantum chemistry and experimental studies are vital for understanding the precise structural requirements for biological activity.

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for the interpretation and prediction of spectroscopic data for molecules like this compound. These theoretical methods provide profound insights into the electronic structure and properties of molecules, which govern their interactions with electromagnetic radiation.

Research on compounds structurally related to this compound demonstrates the power of these computational techniques. For instance, theoretical studies on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have utilized DFT and other high-level theories to optimize the molecular structure, with results showing excellent agreement with experimental values. researchgate.net Such optimized geometries are the foundation for accurate spectroscopic predictions.

Computational methods are particularly valuable in elucidating UV-Vis absorption spectra. TD-DFT calculations can predict the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed experimentally. researchgate.netresearchgate.net For a related compound, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, TD-DFT calculations predicted two significant absorption features in the ultraviolet C range (between 170 nm and 210 nm). researchgate.net The calculations also revealed that the solvent environment can influence the absorption characteristics, predicting a red shift (a shift to longer wavelengths) and an increase in intensity when moving from the gas phase to a solvent like methanol (B129727). researchgate.net This solvatochromic effect is a key aspect that can be rationalized through computational models.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical component of these computational investigations. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that correlates with the electronic excitation energy and the chemical reactivity of the molecule. semanticscholar.org For methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the HOMO-LUMO energy gap was predicted to be smaller in methanol compared to the gas phase, consistent with the observed red shift in the UV-Vis spectrum. researchgate.net

Furthermore, computational chemistry is instrumental in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. While experimental ¹H and ¹³C NMR spectra provide information on the chemical environment of the nuclei, the precise assignment of signals can be challenging. DFT-based calculations of NMR chemical shifts can provide theoretical values that, when compared with experimental data, can confirm the structural assignment of the molecule. nih.govmdpi.com

The following tables summarize the kind of data that can be obtained from computational modeling for a compound like this compound, based on studies of analogous structures.

Table 1: Predicted UV-Vis Absorption Data for a Related Triazole Derivative

| Computational Method | Phase | Predicted Absorption λmax (nm) | Key Electronic Transitions |

| TD-DFT | Gas Phase | ~170 - 210 | π → π |

| TD-DFT | Methanol | Red-shifted vs. Gas Phase | π → π |

Data based on findings for methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Triazole Derivative

| Computational Method | Phase | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT | Gas Phase | Varies | Varies | Larger Value |

| DFT | Methanol | Varies | Varies | Smaller Value by ~0.367 eV |

Data based on findings for methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. researchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol by identifying the different chemical environments of the hydrogen and carbon atoms.

In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, distinct signals are observed for the protons on the benzyl (B1604629) group, the methylene (B1212753) bridge, the hydroxymethyl group, and the triazole ring. For example, in a DMSO-d₆ solvent, the triazole proton typically appears as a singlet around 8.01 ppm. rsc.org The five protons of the phenyl ring appear as a multiplet between 7.30 and 7.40 ppm. rsc.org The benzylic methylene protons (Ph-CH ₂) resonate as a singlet around 5.57 ppm, while the hydroxymethyl protons (-CH ₂OH) show a doublet at approximately 4.50 ppm, coupled to the hydroxyl proton which appears as a triplet at 5.15 ppm. rsc.org The chemical shift of the triazole proton is notably solvent-dependent, appearing at a much higher value of 8.97 ppm when measured in CDCl₃.

¹³C NMR provides information on the carbon skeleton. The spectrum for this compound in DMSO-d₆ shows the quaternary carbon of the phenyl group attached to the methylene at δ 136.7 ppm, with the other aromatic carbons appearing in the δ 128-129 ppm range. rsc.org The triazole ring carbons also give characteristic signals, with the CH carbon appearing around 123.3 ppm. rsc.org The carbon of the benzylic methylene group (Ph-C H₂) is found at δ 53.2 ppm, and the hydroxymethyl carbon (C H₂OH) resonates at δ 55.5 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ rsc.org | ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ rsc.org |

|---|---|---|

| Triazole-H | 8.01 (s) | 123.3 |

| Phenyl-H (Ar-H) | 7.40-7.30 (m) | 129.2, 128.6, 128.4 |

| Phenyl-C (Quaternary) | - | 136.7 |

| Benzyl-CH₂ | 5.57 (s) | 53.2 |

| CH₂OH | 4.50 (d) | 55.5 |

| OH | 5.15 (t) | - |

s = singlet, d = doublet, t = triplet, m = multiplet

While this compound itself is achiral and lacks complex stereochemistry, advanced NMR techniques are indispensable for confirming structural assignments and for studying more complex derivatives. ipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely used to establish connectivity. rsc.org A COSY spectrum would confirm the coupling between the -CH₂OH protons and the -OH proton, while an HSQC experiment correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. rsc.orgipb.pt For more complex triazole derivatives with stereocenters, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to determine through-space proximity of protons, which is crucial for assigning relative stereochemistry. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is a common method used to generate ions. rsc.org The analysis often shows a peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org

The fragmentation of the parent ion can provide valuable structural clues. A characteristic fragmentation pathway for this molecule involves the cleavage of the benzyl group, which would result in a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). Other potential fragmentations include the loss of a water molecule (H₂O) from the hydroxymethyl group or cleavage of the hydroxymethyl group itself.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. This is a definitive method for confirming the chemical formula C₁₀H₁₁N₃O. Experimental results from HRMS analysis show excellent agreement with the calculated exact mass. rsc.org

Table 2: HRMS Data for this compound

| Ion Adduct | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 190.0975 | 190.0974 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A prominent broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. rsc.org Bands corresponding to aromatic C-H stretching are observed just above 3000 cm⁻¹. The spectrum also shows characteristic absorptions for the triazole and phenyl rings, including C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org Strong absorptions corresponding to C-H bending in the benzyl group are also visible. rsc.org

Table 3: Key IR Absorption Bands for this compound rsc.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3237 (broad, strong) | O-H stretch | Alcohol |

| 1456 (weak) | C=C stretch | Aromatic Ring |

| 1220 (medium) | C-O stretch | Alcohol |

| 1013 (strong) | C-N stretch | Triazole Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure of this compound is not widely reported, analysis of closely related derivatives provides significant insight into its likely solid-state conformation.

Studies on compounds such as 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole and 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile have shown a common structural motif. nih.govnih.gov In these structures, the plane of the benzyl group is oriented nearly perpendicular to the plane of the triazole ring. nih.govnih.gov The dihedral angle between the benzyl ring and the triazole ring in these analogues is reported to be approximately 80-88°. nih.govnih.gov This perpendicular arrangement minimizes steric hindrance and is the expected low-energy conformation for this compound in the crystalline state.

Crystal Packing and Intermolecular Interactions